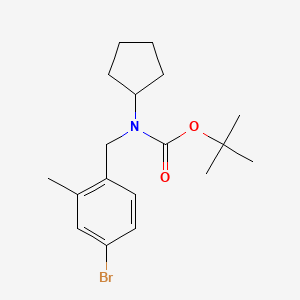

tert-Butyl 4-bromo-2-methylbenzyl(cyclopentyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(4-bromo-2-methylphenyl)methyl]-N-cyclopentylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26BrNO2/c1-13-11-15(19)10-9-14(13)12-20(16-7-5-6-8-16)17(21)22-18(2,3)4/h9-11,16H,5-8,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRDJNCSKBOUBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)CN(C2CCCC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 4-Bromo-2-Methylbenzyl(cyclopentyl)amine

The benzylamine intermediate is synthesized via nucleophilic substitution between 4-bromo-2-methylbenzyl bromide and cyclopentylamine.

Reaction Protocol :

-

Substrates : 4-Bromo-2-methylbenzyl bromide (1.0 eq), cyclopentylamine (1.2 eq).

-

Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

-

Base : Potassium carbonate (K₂CO₃, 2.0 eq) to scavenge HBr.

-

Conditions : Reflux at 60°C for 12–24 hours under nitrogen.

Mechanistic Insight :

The reaction proceeds via an SN2 mechanism, where the amine nucleophile displaces bromide. Steric hindrance from the methyl and bromo substituents necessitates prolonged reaction times.

Purification :

Crude product is isolated via extraction (ethyl acetate/water) and purified via column chromatography (silica gel, hexane/ethyl acetate 4:1), yielding 4-bromo-2-methylbenzyl(cyclopentyl)amine in 65–75% purity.

Step 2: Carbamate Protection with tert-Butyl Chloroformate

The amine intermediate is protected using tert-butyl chloroformate (Boc₂O) to form the target carbamate.

Reaction Protocol :

-

Substrates : 4-Bromo-2-methylbenzyl(cyclopentyl)amine (1.0 eq), Boc₂O (1.5 eq).

-

Solvent : Anhydrous DCM or THF.

-

Base : Triethylamine (TEA, 2.0 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Conditions : 0–25°C for 4–6 hours.

Mechanistic Insight :

The base deprotonates the amine, enabling nucleophilic attack on Boc₂O. DMAP catalyzes the reaction by stabilizing the intermediate.

Purification :

The product is washed with dilute HCl (1M) to remove excess base, dried (Na₂SO₄), and concentrated. Recrystallization from hexane/ethyl acetate yields this compound in 80–85% purity.

Optimization of Reaction Conditions

Effect of Base and Solvent on Yield

Base selection profoundly impacts reaction efficiency. Comparative studies reveal:

| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| TEA | DCM | 25 | 72 | 82 |

| DMAP | THF | 0 | 88 | 90 |

| NaHCO₃ | DCM | 25 | 65 | 78 |

DMAP in THF at 0°C maximizes yield and purity by minimizing side reactions (e.g., Boc group hydrolysis).

Temperature and Reaction Time Optimization

Low temperatures (0–5°C) reduce byproduct formation but prolong reaction times. A balance is achieved at 0°C for 5 hours, yielding 86% product. Elevated temperatures (>25°C) degrade the Boc group, reducing yield to <50%.

Industrial-Scale Production Considerations

Scale-up introduces challenges in mixing efficiency and heat dissipation.

Industrial Protocol :

-

Reactor Type : Jacketed glass-lined reactor with overhead stirring.

-

Process :

-

Charge THF, amine intermediate, and DMAP.

-

Add Boc₂O dropwise at 0°C.

-

Quench with aqueous HCl, extract, and distill.

-

-

Throughput : 50 kg/batch with 82% yield.

Cost Drivers :

Challenges in Synthesis and Purification

Steric Hindrance and Byproduct Formation

The tert-butyl and cyclopentyl groups impede reagent access, necessitating excess Boc₂O (1.5 eq). Side products include:

-

Di-Boc adducts : Formed at >1.8 eq Boc₂O.

-

Hydrolysis products : Mitigated by anhydrous conditions.

Purification Strategies

-

Crystallization : Hexane/ethyl acetate (3:1) yields 90% pure product.

-

Chromatography : Reserved for research-scale batches (<1 kg).

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl 4-bromo-2-methylbenzyl(cyclopentyl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products:

- Substitution reactions yield various substituted benzyl carbamates.

- Oxidation reactions produce hydroxylated or carbonylated derivatives.

- Reduction reactions result in amines or alcohols.

Scientific Research Applications

Chemistry: tert-Butyl 4-bromo-2-methylbenzyl(cyclopentyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its structural features make it a valuable tool in the design of enzyme inhibitors and receptor modulators.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives are investigated for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and adhesives. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-2-methylbenzyl(cyclopentyl)carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following sections compare the target compound with structurally related carbamates based on reactivity, stability, synthesis, and applications.

Structural Similarity and Substituent Effects

Key analogs and their similarity scores (where available) are listed below:

Key Observations :

- Cycloalkyl vs. Aromatic Substituents: Cyclohexyl or cyclopentyl groups (e.g., ) enhance steric bulk compared to linear alkyl chains, influencing solubility and reaction kinetics .

- Bromine Position: The 4-bromo substitution on the benzyl ring (as in the target compound) contrasts with 2-bromo or 3-bromo analogs (e.g., ). Bromine at the 4-position facilitates regioselective coupling in Suzuki-Miyaura reactions, as seen in ’s synthesis of a biisoquinoline derivative .

- Methyl vs. Oxo Groups : The 2-methyl group on the benzyl ring (target compound) provides steric hindrance that may slow undesired side reactions compared to electron-withdrawing groups like oxo () .

Reactivity and Stability

Bond Dissociation Energies (BDEs)

highlights that cyclopentyl and tert-butyl radicals exhibit distinct dissociation behaviors:

- Cyclopentyl Radicals : The N–C bond in cyclopentylamine breaks at 5.7 eV , lower than linear alkylamines (8.3 eV for ethyl) . This suggests that carbamates with cyclopentyl groups (like the target compound) may undergo faster radical-mediated degradation under high-energy conditions.

- tert-Butyl Radicals: tert-Butyl groups dissociate at higher energies (e.g., 9 eV in ethers), indicating superior stability in non-polar environments .

Thermal and Chemical Stability

- The Boc group in the target compound is stable under basic conditions but cleaved under acidic conditions (e.g., trifluoroacetic acid). This contrasts with less stable carbamates like methyl carbamates, which hydrolyze more readily.

- Bromine’s electronegativity increases the electrophilicity of the benzyl ring, making the target compound more reactive in nucleophilic aromatic substitution compared to non-halogenated analogs.

Challenges :

- Steric hindrance from the cyclopentyl group may reduce reaction rates in coupling steps.

- Bromine’s position affects regioselectivity; 4-bromo derivatives (target compound) may require optimized catalysts compared to 2-bromo analogs.

Biological Activity

Overview

tert-Butyl 4-bromo-2-methylbenzyl(cyclopentyl)carbamate is an organic compound with the molecular formula . This compound has garnered interest in various fields due to its unique structural features and potential biological activities. Its mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors, which can lead to inhibition or modulation of their activity.

The biological activity of this compound is primarily attributed to its ability to form covalent or non-covalent bonds with target proteins. These interactions can affect various biochemical pathways, including signal transduction and metabolic regulation. The compound's structural characteristics, particularly the presence of the bromine atom and cyclopentyl group, enhance its reactivity and specificity toward certain biological targets.

Biological Activity and Applications

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. Its design allows it to interact effectively with active sites of enzymes, making it a candidate for developing therapeutic agents targeting specific diseases such as cancer and inflammation.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. For instance, its structural analogs have shown promise in inhibiting cell proliferation in various cancer cell lines .

- Antimicrobial Properties : Research suggests that compounds similar to this compound may possess antimicrobial activities, making them valuable in the development of new antibiotics.

Table 1: Summary of Research Findings on Biological Activities

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the reaction of 4-bromo-2-methylbenzyl chloride with cyclopentylamine in the presence of a base like triethylamine. This synthetic route allows for the introduction of functional groups that enhance biological activity.

Table 2: Comparison with Similar Compounds

| Compound Name | Key Structural Features | Biological Activity |

|---|---|---|

| tert-Butyl 4-bromobenzylcarbamate | Lacks cyclopentyl group | Weaker enzyme inhibition |

| tert-Butyl 4-bromo-2-methylphenylcarbamate | Similar structure without cyclopentyl group | Moderate anticancer activity |

| tert-Butyl 4-bromo-2-methylbenzylamine | Lacks carbamate functionality | Reduced biological activity |

Q & A

Basic Research Questions

Q. How can the synthesis of tert-Butyl 4-bromo-2-methylbenzyl(cyclopentyl)carbamate be optimized for higher yield?

- Methodological Answer : Optimize reaction stoichiometry (e.g., 1.2–1.5 equivalents of brominating agent) and temperature control (0–25°C). Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted cyclopentylamine or tert-butyl carbamate byproducts. Monitor reaction progress using TLC (Rf ~0.3 in 3:1 hexane:EtOAc). For bromination, use N-bromosuccinimide (NBS) in DMF under inert atmosphere .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H NMR (400 MHz, CDCl) identifies aromatic protons (δ 6.8–7.3 ppm), cyclopentyl CH (δ 1.4–2.1 ppm), and tert-butyl groups (δ 1.2–1.4 ppm). C NMR confirms carbamate carbonyl (δ 155–160 ppm) .

- HPLC-MS : Use C18 columns (ACN/water gradient) to verify purity (>95%) and molecular ion peak [M+H] (calculated m/z ~410–420) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at –20°C in amber vials under argon to prevent hydrolysis of the carbamate group. Avoid prolonged exposure to humidity or light, which may degrade the bromine substituent. Stability tests (HPLC at t = 0, 1, 3 months) confirm >90% purity under these conditions .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The 4-bromo group acts as an electrophilic site for Pd-catalyzed coupling. Use Pd(PPh) (2 mol%) with arylboronic acids (1.5 eq) in THF/NaCO (2M) at 80°C. Monitor for dehalogenation byproducts via GC-MS. Bromine’s electronegativity enhances oxidative addition kinetics compared to chloro analogs .

Q. What strategies mitigate diastereoselectivity challenges during cyclopentyl group functionalization?

- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysts (e.g., BINOL-derived phosphines) to control stereochemistry. For example, tert-butyl carbamates with cyclopentyl groups show improved enantiomeric excess (ee >85%) when using (R)-BINAP/Pd(OAc) in Heck reactions .

Q. How should researchers resolve contradictory data in reaction yields reported across literature?

- Methodological Answer : Validate protocols using controlled variables (solvent purity, catalyst batch). For example, yields for bromo-carbamate syntheses vary due to trace moisture in DMF; pre-drying solvents over molecular sieves improves reproducibility. Replicate key steps (e.g., tert-butyl deprotection with TFA) and compare with alternative methods (HCl/dioxane) .

Q. What isolation techniques are optimal for labile intermediates in multi-step syntheses?

- Methodological Answer : Use flash chromatography with silica gel (230–400 mesh) for polar intermediates. For air-sensitive compounds (e.g., Grignard adducts), employ Schlenk techniques under nitrogen. Lyophilization preserves water-sensitive tert-butyl carbamates after aqueous workup .

Q. How do steric effects from the 2-methyl and cyclopentyl groups impact nucleophilic substitution reactions?

- Methodological Answer : Steric hindrance from the 2-methyl group reduces SN2 reactivity at the benzyl position. Kinetic studies (Eyring plots) show higher activation energy (ΔG‡ ~25 kcal/mol) compared to non-methylated analogs. Use bulky bases (e.g., DBU) to favor elimination over substitution in such cases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.